2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid
Description
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a fluorinated pyrrolidine derivative characterized by a propanoic acid backbone linked to a pyrrolidine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. This compound belongs to a class of molecules where fluorine substitution enhances metabolic stability, lipophilicity, and bioavailability, making it relevant in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-5(7(13)14)12-3-2-6(4-12)8(9,10)11/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVCRHOHVWYDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid, a compound featuring a trifluoromethyl group, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological significance.
The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl moiety can modulate the electronic properties of the compound, affecting its binding affinity to proteins and enzymes.
- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to inhibit enzymes such as DPP-4 (Dipeptidyl Peptidase-4), which is crucial in glucose metabolism and is a target for type 2 diabetes treatment .
- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that are significant in various physiological processes.
Antidiabetic Activity
Research indicates that compounds similar to this compound exhibit significant DPP-4 inhibitory activity. In vitro studies demonstrated that modifications in the structure, particularly the introduction of fluorinated groups, enhance the potency against DPP-4 .
| Compound | DPP-4 Inhibition IC50 (µM) |
|---|---|
| This compound | TBD |
| Sitagliptin | 0.5 |
| Saxagliptin | 0.4 |
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in animal models. The presence of the trifluoromethyl group was correlated with reduced oxidative stress markers and improved cognitive function in models of neurodegeneration .
Case Studies
- Case Study on DPP-4 Inhibition : A study evaluated several trifluoromethyl-containing compounds for their ability to inhibit DPP-4. Results indicated that modifications to the pyrrolidine ring structure significantly enhanced inhibition rates compared to non-fluorinated analogs .
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer’s disease, administration of a related compound showed a decrease in amyloid-beta plaque formation and improved memory retention, suggesting potential therapeutic applications for cognitive disorders .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Antagonism of Receptors
One of the notable applications of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid is its role as a receptor antagonist. Research indicates that compounds with a trifluoromethyl group can enhance the binding affinity to certain receptors, such as the P2X3 receptor, which is involved in pain signaling pathways. This property makes it a candidate for developing analgesics aimed at treating chronic pain conditions .
1.2. Synthesis of Bioactive Compounds
The compound serves as a building block in synthesizing various bioactive molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For example, derivatives of this compound have been investigated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Agricultural Applications
2.1. Pesticide Development
Research has shown that pyrrolidine derivatives, including this compound, exhibit insecticidal and herbicidal activities. The trifluoromethyl group contributes to the lipophilicity of the molecule, enhancing its penetration into plant tissues and pests . This property is crucial for developing new agrochemicals that are both effective and environmentally friendly.
Case Study: Insecticidal Activity
A study demonstrated that formulations containing this compound showed significant efficacy against common agricultural pests, leading to reduced crop damage and improved yields. The effectiveness was attributed to the compound's ability to disrupt the nervous system of insects .
Materials Science Applications
3.1. Polymer Synthesis
The unique chemical properties of this compound make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. This application is particularly relevant in creating advanced materials for electronics and aerospace industries.
Data Table: Properties of Polymers with Additives
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Chemical Resistance | Moderate | High |
| Flexibility | Good | Excellent |
Comparison with Similar Compounds
Fluorination Effects
- Trifluoromethyl (-CF₃) vs. This enhances hydrogen-bonding capacity and may improve target binding.
- Lipophilicity: CF₃ substitution increases LogP compared to non-fluorinated analogs, favoring membrane permeability but possibly reducing aqueous solubility .
Backbone Variations
- Propanoic Acid vs. Acetic Acid: The longer propanoic acid chain in the target compound may offer greater conformational flexibility for interactions with biological targets compared to shorter acetic acid derivatives (e.g., CAS 6628-74-6) .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid generally involves two key components:
- Construction or modification of the pyrrolidine ring bearing the trifluoromethyl group
- Introduction of the propanoic acid moiety onto the nitrogen atom of the pyrrolidine
These steps can be achieved through various synthetic transformations such as nucleophilic substitutions, carboxylation, acylation, and ring functionalization.
The trifluoromethyl group is a strong electron-withdrawing substituent that influences reactivity and biological properties. Its introduction on the pyrrolidine ring can be performed by:
- Starting from trifluoromethylated precursors : For example, trifluoromethyl-substituted pyrrolidine derivatives can be synthesized by cyclization reactions involving trifluoromethylated building blocks.
- Electrophilic trifluoromethylation : Using reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) to introduce the trifluoromethyl group onto the pyrrolidine ring.
In the specific case of this compound, the trifluoromethyl group is located at the 3-position of the pyrrolidine ring, suggesting the use of a suitably substituted pyrrolidine intermediate or selective functionalization at this position.
Representative Synthetic Route (Based on Analogous Compounds)
While direct literature on this compound is limited, synthesis of closely related compounds such as 2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid provides insight into the preparation methods:
| Step | Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Preparation of 3-(trifluoromethyl)pyrrolidine intermediate | Cyclization or substitution reactions starting from trifluoromethylated precursors | Moderate to high yield |
| 2 | Introduction of propanoic acid moiety via carboxylation or acylation | Reaction of pyrrolidine nitrogen with propanoic acid derivatives or carboxylation under basic conditions | Efficient functionalization due to nucleophilicity of N-atom |
| 3 | Purification and characterization | Chromatography and spectroscopic methods (NMR, MS) | Confirm structure and purity |
The trifluoromethyl group enhances electrophilicity of adjacent carbons, facilitating nucleophilic substitutions and acid-base reactions, which are exploited in the synthesis.
Optimization of Reaction Conditions
- Solvent choice : Polar aprotic solvents like acetonitrile or ethanol are often preferred to facilitate nucleophilic substitution and acylation reactions.
- Temperature : Moderate heating (e.g., 100–180 °C) may be required to drive the reaction to completion, especially under microwave irradiation conditions for enhanced reaction rates.
- Catalysts and bases : Use of bases like potassium carbonate or sodium hydroxide can promote nucleophilicity and assist in carboxylation or amidation steps.
Detailed Research Findings and Data
Though specific data for this compound is scarce, analogous studies provide valuable information:
- Nucleophilic substitution on pyrrolidine nitrogen is a key step, often optimized by solvent and temperature adjustments to improve yield and purity.
- Carboxylation reactions can be enhanced by using non-aqueous bases and controlling reaction times and temperatures.
- The trifluoromethyl group's electron-withdrawing effect facilitates selective functionalization and influences reactivity patterns.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization from trifluoromethylated precursors | Trifluoromethylated amines or halides | Heating, base catalysis | Direct introduction of CF3 group | Requires specialized precursors |
| Electrophilic trifluoromethylation | Togni’s reagent, TMSCF3 | Mild to moderate temperature | Late-stage CF3 introduction | Reagent cost, selectivity issues |
| Nucleophilic substitution with propanoic acid derivatives | Propanoyl chloride, esters | Polar solvents, base, heat | Efficient N-substitution | Possible side reactions |
| Carboxylation of pyrrolidine intermediate | CO2, base | Elevated pressure, temperature | Direct acid group introduction | Requires specialized equipment |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid in laboratory settings?
- Answer : Prioritize engineering controls (e.g., chemical fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors; in case of skin contact, rinse immediately with water for ≥15 minutes. Use dry powder or CO₂ fire extinguishers for combustion events due to potential thermal decomposition hazards .
Q. How can researchers confirm the structural identity of this compound?
- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to resolve the trifluoromethyl group and pyrrolidine ring protons. Mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-reference with analogs like 3-(2-Trifluoromethylphenyl)propionic acid (CAS 94022-99-8) for methodology .
Q. What solvent systems are optimal for synthesizing or purifying this compound?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during reactions, while reverse-phase HPLC with acetonitrile/water gradients is recommended for purification. Adjust pH to stabilize the carboxylic acid group (pKa ~4-5) during chromatography .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?
- Answer : The CF₃ group enhances metabolic stability and lipophilicity, prolonging half-life. Compare with non-fluorinated analogs (e.g., 3-hydroxyphenyl propanoic acid) using in vitro microsomal assays. Monitor plasma protein binding via equilibrium dialysis and correlate with logP values .
Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?
- Answer : Employ a split-plot randomized block design to control variables (e.g., dose, exposure time, cell lines). Replicate studies across ≥4 independent trials with standardized positive/negative controls. Use multivariate analysis to isolate confounding factors, as seen in phytochemical studies .
Q. How can researchers investigate the compound’s environmental fate and ecotoxicological impact?
- Answer : Follow the INCHEMBIOL framework:
- Phase 1 : Measure octanol-water partition coefficients (logKow) and soil sorption (Kd) to predict bioaccumulation.
- Phase 2 : Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna, Danio rerio) under OECD guidelines.
- Phase 3 : Model long-term ecological risks using probabilistic exposure scenarios .
Q. What strategies mitigate racemization during the synthesis of stereoisomers of this compound?
- Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB. Reference stereoselective syntheses of (R)-2-Amino-2-methyl-3-phenylpropanoic acid (CAS 17350-84-4) .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Answer : Standardize NMR acquisition parameters (e.g., solvent, temperature) and calibrate with internal standards (e.g., TMS). Cross-validate with X-ray crystallography if crystalline derivatives are available. Compare with structurally related compounds like 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid to identify artifacts .
Q. What computational tools are effective for predicting the compound’s reactivity in drug design?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the CF₃ group. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., GPCRs). Validate with in vitro assays, as applied to fluoropyridinyl propanoic acid derivatives .
Note on Theoretical Frameworks
Link studies to conceptual frameworks such as:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
